N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-25-14-8-9-15(26-2)18-17(14)22-20(28-18)23(12-13-6-3-4-10-21-13)19(24)16-7-5-11-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCHMQTZEATWBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzo[d]thiazole moiety and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The following sections delve into the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound's structure is defined by the following components:
- Thiazole Ring : Contributes to biological activity through various interactions.
- Pyridine Ring : Enhances lipophilicity and potential for enzyme inhibition.
- Methoxy Substituents : Increase solubility and modify biological interactions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacterial strains. A comparative analysis of similar compounds reveals that those with electron-withdrawing groups at specific positions on the phenyl ring enhance their antibacterial efficacy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Thiazole ring | Antimicrobial |
| Pyridine-based Inhibitors | Pyridine moiety | Enzyme inhibition |
| Methoxy-substituted Compounds | Methoxy groups | Increased lipophilicity |
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For example, certain thiazole compounds have been identified as inhibitors of Pin1, a protein implicated in cancer progression. The structure-activity relationship (SAR) studies show that modifications to the amide group significantly influence anticancer potency.
Case Studies
-
Thiazole Derivatives Against Plasmodium falciparum
- A series of thiazole analogs were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. The results indicated that specific modifications to the N-aryl amide group enhanced antimalarial potency while maintaining low cytotoxicity in HepG2 cell lines .
- Inhibition of Pin1
- Leishmanicidal Activity
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with key enzymes involved in disease pathways.
- Cellular Uptake : Enhanced solubility allows for better cellular penetration.
- Targeted Action : Specificity towards certain biological targets due to structural features.
Q & A
Q. What is the recommended synthetic route for N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide?
The synthesis typically involves a multi-step process:
- Step 1 : Preparation of the benzo[d]thiazole intermediate via cyclization of 4,7-dimethoxy-2-aminobenzenethiol with chloroacetic acid under reflux in ethanol.
- Step 2 : Coupling the thiazole intermediate with furan-2-carboxylic acid using thionyl chloride (SOCl₂) to form the active acyl chloride.
- Step 3 : Reacting the acyl chloride with pyridin-2-ylmethylamine in dichloromethane (DCM) under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions. Yields are optimized by controlling reaction time (12–24 hours) and using anhydrous solvents .
Key reagents :
| Reagent | Role | Conditions |
|---|---|---|
| SOCl₂ | Acyl chloride formation | Reflux, 60°C |
| DCM | Solvent | 0–5°C, inert atmosphere |
Q. How is the compound characterized to confirm its structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C4/C7 of benzothiazole).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (approx. 395.4 g/mol).
- High-Performance Liquid Chromatography (HPLC) : Purity >95% using C18 columns with acetonitrile/water mobile phase .
Q. What are the primary biological targets or activities reported for this compound?
While specific targets are under investigation, structural analogs exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR, VEGFR) via binding to ATP pockets.
- Antimicrobial effects : Disruption of bacterial cell wall synthesis. Preliminary assays suggest IC₅₀ values in the micromolar range (e.g., 10–50 µM against MCF-7 breast cancer cells) .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the furan-2-carboxamide moiety?
- Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling (if aryl halides are intermediates).
- Microwave-assisted synthesis : Reduces reaction time (1–2 hours vs. 24 hours) and improves yield by 15–20% .
- Solvent screening : Tetrahydrofuran (THF) or dimethylformamide (DMF) may enhance solubility of intermediates .
Q. What analytical methods resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay for cytotoxicity).
- Metabolite profiling : LC-MS to identify degradation products or active metabolites influencing results.
- Structural analogs : Compare SAR trends to isolate critical functional groups (e.g., pyridin-2-ylmethyl vs. pyridin-4-ylmethyl substituents) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.
- Molecular docking (AutoDock/Vina) : Simulate binding to kinase domains using PDB structures (e.g., 1M17 for EGFR).
- MD simulations : Evaluate stability of ligand-protein complexes over 100-ns trajectories .
Example DFT Parameters :
| Method | Basis Set | Software |
|---|---|---|
| B3LYP | 6-31G(d,p) | Gaussian 16 |
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition observed >150°C (TGA/DSC data).
- Photodegradation : Protect from light; store in amber vials at –20°C.
- pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic/alkaline conditions .
Data Contradictions and Resolution
Q. Why do some studies report variable cytotoxicity (IC₅₀) values?
- Cell line variability : Differences in membrane permeability (e.g., HeLa vs. HepG2).
- Assay interference : Furan derivatives may quench fluorescence in viability assays.
- Resolution : Use orthogonal assays (e.g., ATP-based luminescence) and report EC₅₀/IC₅₀ with 95% confidence intervals .
Q. How to address discrepancies in NMR spectral data for the pyridin-2-ylmethyl group?
- Dynamic effects : Rotameric states of the methylene group (–CH₂–) cause splitting.
- Solution : Use variable-temperature NMR (VT-NMR) to coalesce peaks at higher temps (e.g., 40°C in DMSO-d₆) .
Methodological Recommendations
Q. What strategies enhance solubility for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
